1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
The synthesis of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst . These methods ensure the efficient production of the compound with high purity.
Analyse Chemischer Reaktionen
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and stability. It can form strong bonds with various substrates, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione can be compared with other fluorinated compounds such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
These compounds share similar fluorinated structures but differ in their specific chemical properties and applications. The unique arrangement of fluorine atoms in this compound imparts distinct reactivity and stability, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
74728-97-5 |
---|---|
Molekularformel |
C6F10O2 |
Molekulargewicht |
294.05 g/mol |
IUPAC-Name |
1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pentane-2,3-dione |
InChI |
InChI=1S/C6F10O2/c7-3(5(11,12)13,6(14,15)16)1(17)2(18)4(8,9)10 |
InChI-Schlüssel |
BOPGPASYCOFVSI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.